molecular formula C10H9N3O B13170246 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one CAS No. 1379318-14-5

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one

Cat. No.: B13170246
CAS No.: 1379318-14-5
M. Wt: 187.20 g/mol
InChI Key: HUXQBKPCVKAKEF-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, due to their ability to interact with various biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with suitable aldehydes or ketones in the presence of catalysts can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

1379318-14-5

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-amino-5,6-dihydro-3H-cyclopenta[f]benzimidazol-7-one

InChI

InChI=1S/C10H9N3O/c11-10-12-7-3-5-1-2-9(14)6(5)4-8(7)13-10/h3-4H,1-2H2,(H3,11,12,13)

InChI Key

HUXQBKPCVKAKEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)NC(=N3)N

Origin of Product

United States

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